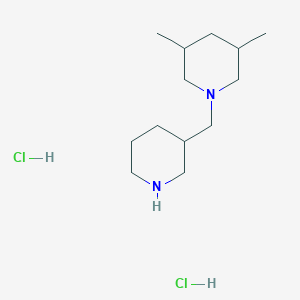
3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride” is a chemical compound with the molecular formula C13H28Cl2N2 . It has a molecular weight of 283.28 . The IUPAC name for this compound is 3,5-dimethyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride” can be represented by the InChI code: 1S/C13H26N2.2ClH/c1-11-6-12(2)9-15(8-11)10-13-4-3-5-14-7-13;;/h11-14H,3-10H2,1-2H3;2*1H . This indicates that the molecule consists of a piperidine ring substituted with two methyl groups and a piperidin-3-ylmethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride” include a molecular weight of 283.28 . The compound is a solid at room temperature . More specific properties such as melting point, boiling point, and density are not available in the current resources.
Scientific Research Applications
Synthetic Chemistry Applications
- Stereoselective Synthesis : The compound has been involved in the stereoselective synthesis of dialkylaminomethyl substituted halobutadienes, highlighting its utility in synthetic chemistry for creating highly functionalized unsaturated aliphatic compounds through the ring-opening of thiophene-1,1-dioxides (Gronowitz, Hallberg, & Nikitidis, 1987).
Medicinal Chemistry and Pharmacology
- Antioxidant Potency : Derivatives of this compound, specifically 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, have been synthesized and studied for their antioxidant efficacy, revealing potential therapeutic applications (Dineshkumar & Parthiban, 2022).
- Receptor Antagonism : N-[ω-(Tetralin-1-yl)alkyl] derivatives of 3,3-Dimethylpiperidine have shown high potency and selectivity as σ1 or σ2 ligands, indicating applications in neuropsychopharmacology (Berardi et al., 1998).
- Antiviral Activities : Derivatives based on 3,4-xylidine, a related compound, have been examined for inhibitory activity against the growth of influenza virus, showing the importance of chemical structure in biological activity (Clark, Isaacs, & Walker, 1958).
Spectroscopy and Structural Analysis
- NMR Study : The synthesis and NMR study of derivatives have provided insights into their structural conformation, contributing to a deeper understanding of their chemical behavior (Dineshkumar & Parthiban, 2022).
Molecular Design and Development
- Development of Opioid Antagonists : Research into N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of peripherally selective opioid antagonists, useful in treating gastrointestinal motility disorders (Zimmerman et al., 1994).
Safety And Hazards
properties
IUPAC Name |
3,5-dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-11-6-12(2)9-15(8-11)10-13-4-3-5-14-7-13;;/h11-14H,3-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIQZUISUZUUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2CCCNC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2759834.png)
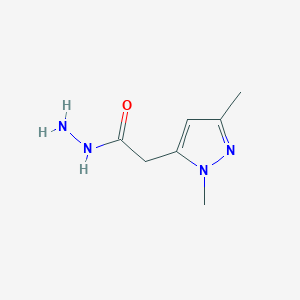
![8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2759839.png)
![2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2759840.png)
![Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2759841.png)
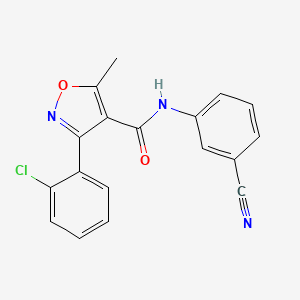
![Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2759843.png)
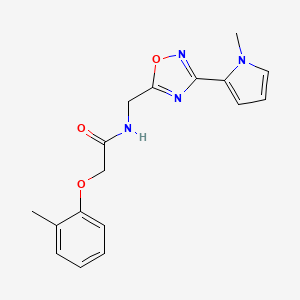
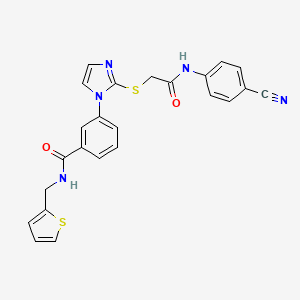
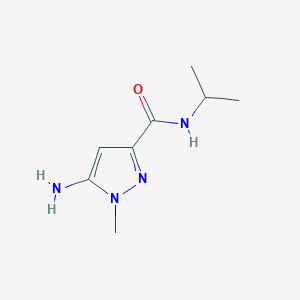
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)
![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2759851.png)
![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2759853.png)
![methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2759855.png)